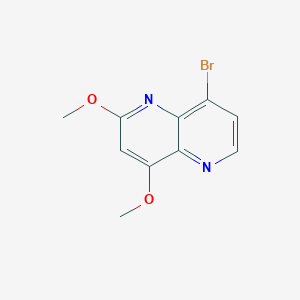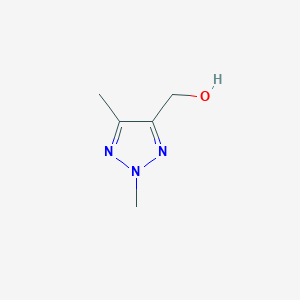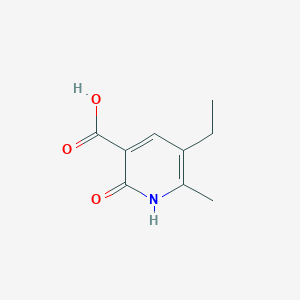
4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the 4th position and a carboxamide group at the 1st position of the indole ring, with N,N-dimethyl substitution on the carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide typically involves the bromination of an indole precursor followed by carboxamide formation. One common method starts with 4-bromoindole, which is then reacted with N,N-dimethylformamide (DMF) in the presence of a base such as potassium carbonate. The reaction is carried out at elevated temperatures, typically around 140°C, to facilitate the formation of the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the functional groups on the indole ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different functionalized indoles.
Scientific Research Applications
4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromoindole: Lacks the N,N-dimethylcarboxamide group but shares the bromine substitution at the 4th position.
N,N-Dimethyl-1H-indole-1-carboxamide: Lacks the bromine substitution but has the same carboxamide group.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups.
Uniqueness
4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide is unique due to the combination of bromine substitution and N,N-dimethylcarboxamide group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications .
Properties
CAS No. |
200418-18-4 |
|---|---|
Molecular Formula |
C11H11BrN2O |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
4-bromo-N,N-dimethylindole-1-carboxamide |
InChI |
InChI=1S/C11H11BrN2O/c1-13(2)11(15)14-7-6-8-9(12)4-3-5-10(8)14/h3-7H,1-2H3 |
InChI Key |
YDDWCVQBNHEPRD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1C=CC2=C1C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


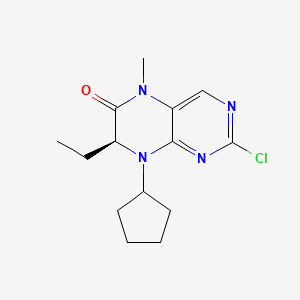
![Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13895283.png)
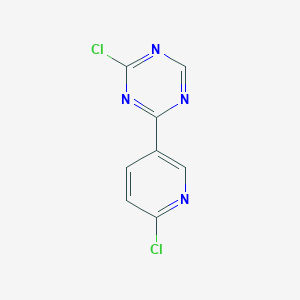
![Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate](/img/structure/B13895301.png)
![Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13895305.png)
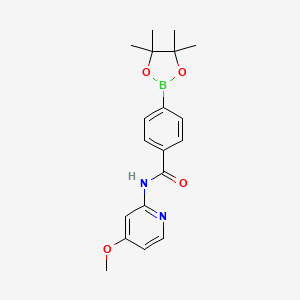
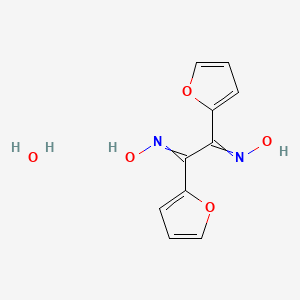
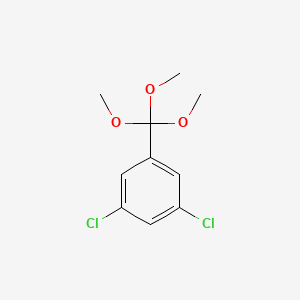
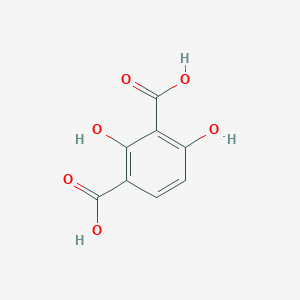
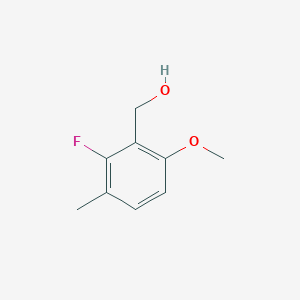
![Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate](/img/structure/B13895338.png)
